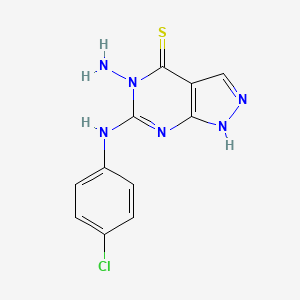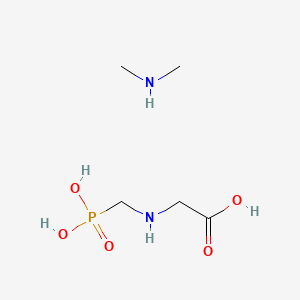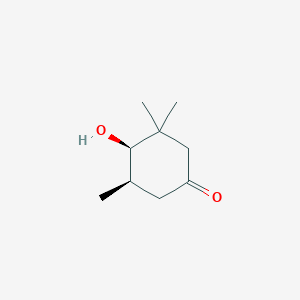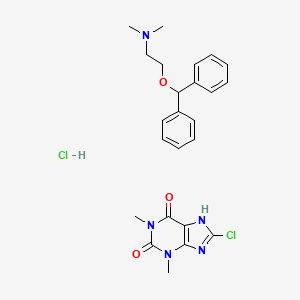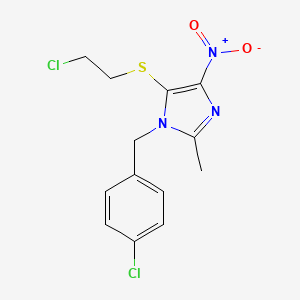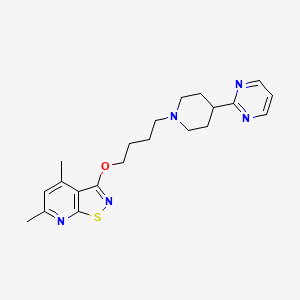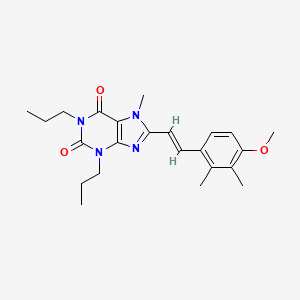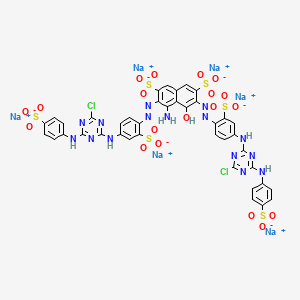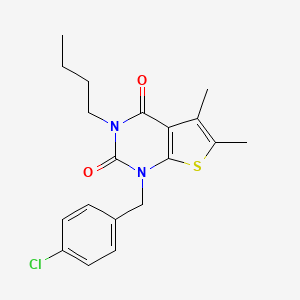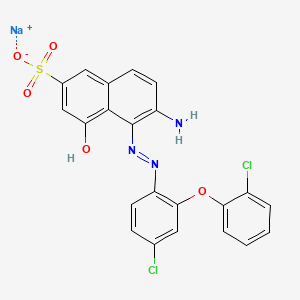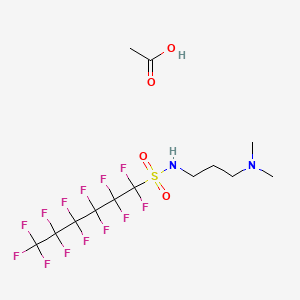
1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate is a perfluoroalkylated substance (PFAS) known for its unique chemical properties. This compound is characterized by its high fluorine content, which imparts exceptional stability and resistance to degradation. It is commonly used in various scientific and industrial applications due to its distinctive chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate typically involves the reaction of hexanesulfonamide with 3-(dimethylamino)propylamine in the presence of a perfluorinated reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as methanol or other suitable organic solvents, and the reaction temperature is maintained at a specific range to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced analytical techniques ensures the quality and consistency of the final product. The industrial production methods are designed to meet stringent regulatory standards and ensure the safety and efficacy of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvent systems .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amine derivatives, and substituted sulfonamides. These products have diverse applications in various fields, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate is widely used in scientific research due to its unique properties. Some of its applications include:
Wirkmechanismus
The mechanism of action of 1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate involves its interaction with specific molecular targets and pathways. The compound’s high fluorine content allows it to form strong bonds with various substrates, leading to its stability and resistance to degradation. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with cellular membranes and proteins, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-(Dimethylamino)propyl)perfluoro-1-hexanesulfonamide
- N-(3-(Dimethylamino)propyl)perfluoro-1-octanesulfonamide
- N-(3-(Dimethylamino)propyl)perfluoro-1-decanesulfonamide
Uniqueness
1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, monoacetate is unique due to its specific chain length and the presence of multiple fluorine atoms, which impart exceptional stability and resistance to degradation. This makes it particularly valuable in applications requiring high-performance materials and chemicals .
Eigenschaften
CAS-Nummer |
73772-33-5 |
|---|---|
Molekularformel |
C13H17F13N2O4S |
Molekulargewicht |
544.33 g/mol |
IUPAC-Name |
acetic acid;N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide |
InChI |
InChI=1S/C11H13F13N2O2S.C2H4O2/c1-26(2)5-3-4-25-29(27,28)11(23,24)9(18,19)7(14,15)6(12,13)8(16,17)10(20,21)22;1-2(3)4/h25H,3-5H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
MXVCYFOUHPOTLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



